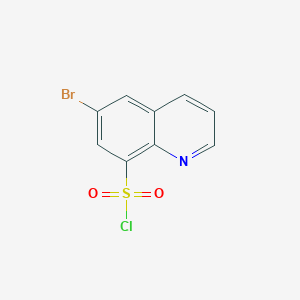

6-Bromoquinoline-8-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromoquinoline-8-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-7-4-6-2-1-3-12-9(6)8(5-7)15(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHOYDOQDYWDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98591-39-0 | |

| Record name | 6-bromoquinoline-8-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromoquinoline 8 Sulfonyl Chloride and Its Derivatives

Synthetic Routes to 6-Bromoquinoline-8-sulfonyl Chloride

The synthesis of this compound is a multi-step process that typically begins with the construction or modification of the bromoquinoline core, followed by the introduction of the sulfonyl chloride functionality.

Precursor Synthesis and Functionalization Pathways

The primary precursor for this compound is 6-bromo-8-aminoquinoline. The synthesis of this key intermediate often starts from 6-bromoquinoline (B19933). A common pathway involves the nitration of 6-bromoquinoline to yield 6-bromo-8-nitroquinoline. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Subsequent reduction of the nitro group is required to furnish the essential amino functionality. A variety of reducing agents can be employed for this transformation, with iron powder in the presence of an acid such as acetic acid being a common and efficient method. This reduction proceeds under reflux conditions to afford 6-bromo-8-aminoquinoline in good yield.

An alternative approach to quinoline (B57606) precursors involves the Skraup synthesis, where a substituted aniline (B41778), in this case, 4-bromoaniline, is heated with glycerol, sulfuric acid, and an oxidizing agent like p-bromonitrobenzene to directly form the quinoline ring system.

Sulfonylation Strategies and Conditions

With 6-bromo-8-aminoquinoline in hand, the introduction of the sulfonyl chloride moiety is typically achieved through a Sandmeyer-type reaction. This classical transformation for converting aromatic amines into various functional groups is well-suited for this synthesis.

The process begins with the diazotization of the amino group on 6-bromo-8-aminoquinoline. This is accomplished by treating the amine with sodium nitrite (B80452) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt.

The resulting diazonium salt is then subjected to a reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst. The sulfur dioxide can be bubbled into the reaction mixture, and the copper catalyst facilitates the conversion of the diazonium group to the sulfonyl chloride. This step is crucial and must be performed under controlled conditions to ensure a good yield of the desired this compound. A general representation of this two-step process is outlined below:

Step 1: Diazotization

6-bromo-8-aminoquinoline + NaNO₂ + 2HCl → [6-bromoquinolin-8-yl]N₂⁺Cl⁻ + NaCl + 2H₂O

Step 2: Sulfonyl Chloride Formation (Sandmeyer-type reaction)

[6-bromoquinolin-8-yl]N₂⁺Cl⁻ + SO₂ --(CuCl)--> this compound + N₂

Derivatization Approaches Utilizing the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a versatile functional handle that readily participates in a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Nucleophilic Acyl Substitution Reactions for Sulfonamide Formation

The most common derivatization of this compound involves its reaction with primary or secondary amines to form the corresponding sulfonamides. This nucleophilic acyl substitution reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The reaction is generally efficient and proceeds under mild conditions, often at room temperature.

The versatility of this reaction allows for the introduction of a wide array of substituents by simply varying the amine coupling partner. This has been extensively utilized in the development of new pharmaceutical agents.

| Amine | Base | Solvent | Product |

| Propargylamine | Triethylamine | Chloroform | N-propargyl-6-bromoquinoline-8-sulfonamide |

| N-methylpropargylamine | Triethylamine | Chloroform | N-methyl-N-propargyl-6-bromoquinoline-8-sulfonamide |

| Various primary and secondary amines | Triethylamine/Pyridine | Dichloromethane/THF | Corresponding N-substituted-6-bromoquinoline-8-sulfonamides |

Cross-Coupling Methodologies for Aryl and Heteroaryl Incorporation

The bromine atom at the 6-position of the quinoline ring provides a site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl groups. Two of the most prominent methods used for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The Suzuki-Miyaura coupling involves the reaction of the bromoquinoline derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly effective for the formation of carbon-carbon bonds. acs.org

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromoquinoline with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This reaction is particularly useful for synthesizing derivatives where an amino group is directly attached to the quinoline core at the 6-position. researchgate.net

| Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Aryl/Heteroaryl boronic acid | Pd(OAc)₂/Phosphine (B1218219) ligand | K₂CO₃/Na₂CO₃ | 6-Aryl/Heteroaryl-quinoline-8-sulfonyl derivative |

| Buchwald-Hartwig | Primary/Secondary amine | Pd₂(dba)₃/BINAP or other phosphine ligands | NaOtBu/K₃PO₄ | 6-(Amino)-quinoline-8-sulfonyl derivative |

Strategic Modification of the Bromoquinoline Core

The presence of both a bromo substituent and a sulfonyl chloride group on the quinoline scaffold allows for selective and sequential functionalization. The differing reactivity of these two sites can be exploited to synthesize complex, multifunctional molecules.

For instance, the sulfonyl chloride is highly reactive towards nucleophiles like amines, while the bromo group is more amenable to palladium-catalyzed cross-coupling reactions. This differential reactivity allows for a modular synthetic approach. A sulfonamide can first be formed from the sulfonyl chloride moiety, and the resulting product can then be subjected to a Suzuki or Buchwald-Hartwig reaction at the 6-position.

Furthermore, in cases where other reactive sites are present, such as a chloro group at the 2-position of the quinoline, selective functionalization can be achieved by carefully controlling the reaction conditions. It has been demonstrated that a selective Buchwald-Hartwig amination of an aryl bromide can be performed in the presence of a heteroaryl chloride, highlighting the potential for highly controlled synthetic strategies on poly-functionalized quinoline systems. nih.gov

This strategic, stepwise modification of the bromoquinoline core is a powerful tool for generating libraries of diverse compounds for various applications, particularly in drug discovery.

Reactivity and Mechanistic Investigations of 6 Bromoquinoline 8 Sulfonyl Chloride

Reaction Kinetics and Thermodynamics of Sulfonyl Chloride Functionalization

The functionalization of 6-bromoquinoline-8-sulfonyl chloride, a process pivotal for the synthesis of various sulfonamide derivatives, is governed by the principles of reaction kinetics and thermodynamics. The sulfonyl chloride group is a highly reactive electrophilic center, readily undergoing nucleophilic substitution reactions with a wide array of nucleophiles, including amines, alcohols, and phenols.

The kinetics of these reactions are typically second-order, being first-order in both the sulfonyl chloride and the nucleophile. The rate of reaction is significantly influenced by several factors, including the nature of the nucleophile, the solvent, and the reaction temperature. Stronger, more sterically unhindered nucleophiles will generally lead to faster reaction rates. The solvent plays a crucial role in stabilizing the transition state. Polar aprotic solvents are often employed to facilitate these reactions.

Thermodynamically, the functionalization of sulfonyl chlorides is generally a favorable process, characterized by a negative Gibbs free energy change (ΔG). This is driven by the formation of a stable sulfonyl derivative and the liberation of a chloride ion. The exergonic nature of the reaction ensures a high yield of the desired product under appropriate conditions.

While specific kinetic and thermodynamic data for this compound are not extensively documented in the literature, the reactivity can be inferred from studies on analogous quinoline-8-sulfonyl chlorides. For instance, the reaction of quinoline-8-sulfonyl chloride with various nucleophiles proceeds readily to form the corresponding sulfonamides and sulfonates. The introduction of a bromine atom at the 6-position is expected to modulate the reactivity through electronic effects, as will be discussed in the subsequent section.

Table 1: Representative Kinetic Data for the Reaction of Arylsulfonyl Chlorides with Amines

| Arylsulfonyl Chloride | Amine | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) |

| Benzenesulfonyl chloride | Aniline (B41778) | Methanol | 0.35 |

| p-Toluenesulfonyl chloride | Aniline | Methanol | 0.21 |

| p-Nitrobenzenesulfonyl chloride | Aniline | Methanol | 2.8 |

This table presents representative data for analogous compounds to illustrate general kinetic trends. Data for this compound is not available.

Electronic and Steric Influences on Sulfonyl Chloride Reactivity

The reactivity of the sulfonyl chloride group in this compound is intricately controlled by the electronic and steric properties of the bromoquinoline moiety.

Electronic Influences:

The presence of the bromine atom at the 6-position of the quinoline (B57606) ring exerts a significant electronic influence on the reactivity of the sulfonyl chloride group. Bromine is an electronegative atom that exhibits a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect.

Inductive Effect (-I): The electronegative bromine atom withdraws electron density from the quinoline ring through the sigma bonds. This electron withdrawal is transmitted to the sulfonyl chloride group, increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack. This effect is expected to enhance the reaction rate.

Mesomeric Effect (+M): The bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic pi-system of the quinoline ring. This donation of electron density can partially counteract the inductive withdrawal. However, for halogens, the inductive effect is generally considered to be dominant over the mesomeric effect in influencing the reactivity of an attached functional group.

Steric Influences:

The Taft equation, which separates the polar, steric, and resonance effects of substituents, could provide a more quantitative understanding of these influences. In the absence of specific experimental data for this compound, it is reasonable to predict that electronic effects will play a more dominant role than steric effects in modulating the reactivity of the sulfonyl chloride group in this particular molecule.

Mechanistic Elucidation of Key Derivatization Reactions

The primary derivatization reactions of this compound involve nucleophilic substitution at the sulfonyl sulfur atom. The most common of these is the formation of sulfonamides through reaction with primary or secondary amines. The generally accepted mechanism for this transformation is a two-step addition-elimination pathway.

In the first step, the nucleophilic amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This leads to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. In this intermediate, the incoming nucleophile and the leaving group (chloride) typically occupy the apical positions.

The second step involves the departure of the chloride leaving group, which is a good leaving group due to its ability to stabilize the negative charge. This step is usually rapid and results in the reformation of the sulfonyl double bonds and the formation of the stable sulfonamide product. A proton transfer step, often facilitated by a base or a second molecule of the amine, neutralizes the initially formed protonated sulfonamide.

The bromoquinoline moiety can influence this mechanism in several ways. The electron-withdrawing nature of the 6-bromo substituent is expected to stabilize the negatively charged transition state of the addition step, thereby accelerating the reaction. Furthermore, the nitrogen atom of the quinoline ring can potentially influence the reaction through its basicity, although its direct participation in the reaction at the distant 8-position is unlikely.

Non-Covalent Interactions Involving the Bromoquinoline Moiety in Complex Structures

The bromoquinoline moiety of this compound and its derivatives plays a crucial role in directing the formation of supramolecular architectures through a variety of non-covalent interactions. These interactions are fundamental in the crystal engineering of these compounds, influencing their solid-state packing and, consequently, their physical properties.

Of particular importance is the ability of the bromine atom to participate in halogen bonding. A halogen bond is a non-covalent interaction between a halogen atom (in this case, bromine) acting as a Lewis acid and a Lewis base. The bromine atom in the 6-position of the quinoline ring possesses a region of positive electrostatic potential, known as a σ-hole, on the side opposite to the C-Br covalent bond. This σ-hole can interact favorably with electron-rich atoms such as oxygen, nitrogen, or another halogen.

In the crystal structure of a derivative, 3-((6-bromoquinoline)-8-sulfonamido)-5-(1-cyanocyclobutyl)-2-hydroxybenzoic acid, a key halogen bonding interaction involving the bromine atom has been observed. This demonstrates the significance of the 6-bromo substituent in directing the solid-state assembly of its derivatives.

Besides halogen bonding, the bromoquinoline moiety can also engage in other significant non-covalent interactions:

π-π Stacking: The aromatic quinoline ring can participate in π-π stacking interactions with other aromatic systems. These interactions, arising from the electrostatic and van der Waals forces between the delocalized π-electrons, are crucial for the stabilization of crystal lattices.

Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor. In the derivatives, such as sulfonamides, the N-H group can act as a hydrogen bond donor.

The interplay of these various non-covalent interactions—halogen bonding, π-π stacking, and hydrogen bonding—provides a powerful tool for the rational design and synthesis of crystalline materials with desired structural motifs and properties.

Table 2: Common Non-Covalent Interactions in Bromoquinoline Derivatives

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Halogen Bond | C-Br (σ-hole) | O, N, Halogen | 5-30 |

| π-π Stacking | Quinoline ring | Aromatic ring | 5-50 |

| Hydrogen Bond | N-H | N (quinoline) | 10-40 |

Applications in Advanced Organic Synthesis and Molecular Design

Construction of Quinoline-Sulfonamide Hybrid Systems

The quinoline (B57606) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov The hybridization of this scaffold with a sulfonamide moiety gives rise to quinoline-sulfonamide hybrids, a class of compounds that has garnered significant interest for its potential therapeutic applications, including anticancer and antibacterial activities. nih.govrsc.orgresearchgate.net 6-Bromoquinoline-8-sulfonyl chloride serves as a key building block in the synthesis of these hybrid molecules.

The synthesis of quinoline-sulfonamide systems generally involves the reaction of a quinoline sulfonyl chloride with a suitable amine or, conversely, an aminoquinoline with a sulfonyl chloride. nih.gov In a specific synthetic route to this compound, 8-(benzylthio)-6-bromoquinoline is treated with N-chlorosuccinimide (NCS) in an acetic acid-water mixture. researchgate.net The resulting this compound is a reactive intermediate, primed for coupling with various amines to generate a diverse range of N-substituted quinoline-8-sulfonamides. This straightforward and efficient acylation reaction is fundamental to creating these hybrid structures. nih.gov The resulting molecules merge the pharmacophoric features of both the quinoline ring and the sulfonamide group, a strategy aimed at producing novel compounds with potentially enhanced efficacy or novel mechanisms of action. researchgate.net

| Reactant 1 | Reactant 2 | Resulting Hybrid System | Significance |

| This compound | Primary/Secondary Amines | N-substituted-6-bromoquinoline-8-sulfonamides | Creates diverse hybrid molecules for biological screening |

| Aminoquinolines | Benzenesulfonyl chlorides | N-(quinolyl)-benzenesulfonamides | Explores different substitution patterns on the sulfonamide moiety |

| 8-Hydroxyquinoline | Chlorosulfonic acid | 8-Hydroxyquinoline-sulfonyl chloride | Precursor for further derivatization with amines |

Design and Synthesis of Chemically Diverse Compound Libraries

This compound is a valuable template for the design and synthesis of chemically diverse compound libraries. nih.gov In drug discovery and chemical biology, screening libraries are essential tools for identifying new hit compounds. The strategy involves creating a collection of related but structurally distinct molecules to systematically explore a defined chemical space.

The reactive sulfonyl chloride group of this compound allows for its conjugation with a wide array of nucleophiles, particularly primary and secondary amines. This reaction serves as a powerful method for generating diversity. By using a collection of different amine building blocks, a large library of quinoline-sulfonamides can be rapidly synthesized. This approach was utilized in a program where a 6-sulfonyl chloride template was used in relatively small library designs, with diversity originating from a set of partner amine monomers. nih.gov This method enables the exploration of various substituents on the sulfonamide nitrogen, allowing for fine-tuning of physicochemical properties like solubility, polarity, and steric bulk, which are critical for biological activity. The resulting libraries provide a rich source of compounds for high-throughput screening to identify molecules with desired biological functions. nih.govnih.gov

Development of Chemical Probes for Intermolecular Interaction Studies

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of its function in a biological system. This compound and its derivatives have been instrumental in the development of such probes. nih.gov

In a notable example, a 6-sulfonyl chloride template was used to optimize a fragment-derived hit for inhibiting the Bromo and Extra C-Terminal (BET) bromodomain. nih.gov Starting with a parent bromide fragment, researchers synthesized a series of sulfonamides by reacting the sulfonyl chloride with different amines, such as pyrrolidine (B122466) and ethylamine. This led to compounds that were 5- to 20-fold more active than the original fragment. Co-crystal structures revealed that the sulfonamide moiety effectively replaced the 6-bromide from the initial hit while maintaining key interactions with the target protein, specifically with the residue Asn140. nih.gov This optimization process ultimately led to the identification of a potent and selective chemical probe for the target protein, demonstrating the utility of the this compound scaffold in probe development. nih.gov

Research Findings on a Developed Chemical Probe

| Feature | Description | Reference |

|---|---|---|

| Starting Point | A fragment hit containing a 6-bromide. | nih.gov |

| Key Intermediate | A 6-sulfonyl chloride template derived from the fragment. | nih.gov |

| Modification | Reaction with various amines (e.g., pyrrolidine, ethylamine) to form sulfonamides. | nih.gov |

| Activity Improvement | Resulting sulfonamides were 5-20 times more active than the parent bromide. | nih.gov |

| Key Interaction | The sulfonamide maintains a crucial hydrogen bond with Asn140 in the protein's binding pocket. | nih.gov |

| Structural Impact | The sulfonamide induces a right-angled turn in the molecule's conformation upon binding. | nih.gov |

| Outcome | Identification of a potent and selective chemical probe for BET bromodomain inhibition. | nih.gov |

Contributions to Structure-Activity Relationship (SAR) Studies through Scaffold Diversification

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov The diversification of a chemical scaffold is a key strategy in SAR exploration. This compound provides an excellent platform for such studies.

By replacing the bromo group at the 6-position with a sulfonyl chloride, a reactive handle is introduced that allows for the systematic introduction of a wide variety of sulfonamide groups. nih.gov This scaffold modification enables researchers to probe the effects of different substituents on biological activity. For instance, in the development of BET bromodomain inhibitors, replacing the 6-bromide with various alkylamine and aniline (B41778) sulfonamides allowed for a detailed exploration of the SAR. nih.gov It was found that simple alkylamine sulfonamides were well-tolerated and enhanced activity, while a bulkier anilinic sulfonamide was less efficient due to conformational changes. nih.gov This systematic diversification provides crucial insights into which chemical features are favored for binding to the target, guiding the rational design of more potent and selective compounds. The ability to easily generate a library of analogues from the this compound scaffold accelerates the process of building a comprehensive SAR model. nih.govnih.gov

Advanced Characterization and Structural Elucidation Techniques for Derivatives

Comprehensive Spectroscopic Analysis of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework of 6-bromoquinoline-8-sulfonyl chloride derivatives.

In ¹H NMR spectra of these derivatives, the chemical shifts (δ) of the protons, their multiplicity (e.g., singlet, doublet, triplet), and the coupling constants (J) between adjacent protons provide a wealth of information about their chemical environment and spatial relationships. For instance, the aromatic protons on the quinoline (B57606) core typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The specific substitution pattern on the sulfonamide nitrogen will significantly influence the chemical shifts of nearby protons.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. The signals for the carbon atoms of the quinoline ring are typically observed in the aromatic region of the spectrum.

The following table provides representative ¹H and ¹³C NMR data for a related bromo-substituted quinoline derivative, 6-bromo-8-cyanoquinoline, which illustrates the typical chemical shift ranges for the quinoline core.

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity and Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2 | 9.08 | d, J = 4.0 | 152.8 |

| 3 | 7.58 | dd, J = 8.0, 4.0 | 123.6 |

| 4 | 8.17-8.22 | m | 138.2 |

| 5 | 8.17-8.22 | m | 135.5 |

| 6 | - | - | 119.0 |

| 7 | 8.17-8.22 | m | 134.9 |

| 8 | - | - | 114.8 |

| 8-CN | - | - | 115.8 |

| 4a | - | - | 129.2 |

| 8a | - | - | 146.1 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision and to deduce its structural features through the analysis of its fragmentation patterns. For derivatives of this compound, techniques such as electrospray ionization (ESI) are commonly employed to generate gas-phase ions of the molecules.

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula. The characteristic isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) is a key diagnostic feature in the mass spectra of these compounds.

Collision-induced dissociation (CID) tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. The fragmentation of aromatic sulfonamides often proceeds through characteristic pathways. A notable fragmentation is the elimination of sulfur dioxide (SO₂), resulting in a loss of 64 mass units. nih.gov This rearrangement pathway can provide valuable information about the connectivity of the sulfonamide group. nih.gov The fragmentation of the quinoline ring itself can also occur, with a common loss of HCN.

The following table illustrates the predicted m/z values for various adducts of the parent compound, this compound, which are useful in interpreting ESI-MS data.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 305.89858 |

| [M+Na]⁺ | 327.88052 |

| [M-H]⁻ | 303.88402 |

| [M+NH₄]⁺ | 322.92512 |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering a precise three-dimensional map of the atomic arrangement within the crystal lattice. For derivatives of this compound that can be grown as single crystals of suitable quality, this technique can unambiguously determine the molecular structure, including bond lengths, bond angles, and torsional angles.

The crystal structure of the closely related compound, quinoline-8-sulfonamide, provides a valuable model for understanding the structural features of this class of compounds.

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₈N₂O₂S |

| Formula weight | 208.23 |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| a (Å) | 8.9431 (3) |

| b (Å) | 10.4542 (2) |

| c (Å) | 10.4648 (2) |

| β (°) | 109.313 (2) |

| Volume (ų) | 923.33 (4) |

| Z | 4 |

The three-dimensional structure obtained from X-ray crystallography reveals the preferred conformation of the molecule in the solid state. This includes the orientation of the sulfonamide group relative to the quinoline ring and the conformation of any substituents attached to the sulfonamide nitrogen. This information is crucial for understanding how these molecules might interact with biological targets, as the conformation of a ligand is a key determinant of its binding affinity.

The crystal packing of molecules is governed by a network of intermolecular interactions. X-ray crystallography allows for the precise characterization of these interactions. In the crystal structure of quinoline-8-sulfonamide, the sulfamoyl NH₂ group is involved in both intramolecular N—H⋯N and intermolecular N—H⋯O hydrogen bonding. nih.govresearchgate.netnih.gov In the crystal, molecules are linked via pairs of N—H⋯O hydrogen bonds, forming inversion dimers. nih.govresearchgate.netnih.gov These dimers are further associated through π–π stacking interactions between the quinoline benzene (B151609) rings, with a centroid–centroid distance of 3.649 (1) Å, into a one-dimensional polymeric structure. nih.govresearchgate.netnih.gov

The presence of the bromine atom at the 6-position of the quinoline ring in the target derivatives introduces the possibility of halogen bonding, an attractive non-covalent interaction between the electrophilic region of the halogen atom and a nucleophilic site. The analysis of the crystal structure would reveal the presence and nature of any such interactions, which can play a significant role in molecular recognition and self-assembly.

Elemental Composition Analysis for Compound Purity and Stoichiometry

Elemental analysis is a fundamental technique for confirming the purity and empirical formula of a synthesized compound. It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in the molecule. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correct elemental composition and high purity of the sample.

The following table shows an example of elemental analysis data for a related bromo-substituted quinoline derivative.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 37.67 | 37.78 |

| H | 1.76 | 1.82 |

Computational Approaches in the Study of 6 Bromoquinoline 8 Sulfonyl Chloride Derivatives

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for predicting the binding mode of a small molecule ligand to the active site of a protein. For derivatives of 6-bromoquinoline-8-sulfonyl chloride, molecular docking can elucidate how these compounds might interact with specific biological targets, such as enzymes or receptors. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic picture of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose, the flexibility of the protein and ligand, and the energetic contributions of various interactions. These simulations can reveal key conformational changes that occur upon ligand binding and help to refine the understanding of the binding mechanism.

Table 1: Illustrative Molecular Docking and MD Simulation Data for a Hypothetical 6-Bromoquinoline-8-sulfonamide Derivative

| Parameter | Value | Description |

| Docking Score (kcal/mol) | -9.8 | Predicted binding affinity of the ligand to the target protein. A more negative value indicates a stronger predicted binding. |

| Key Interacting Residues | ASP129, LYS78, TYR82 | Amino acid residues in the protein's active site that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. |

| RMSD (Å) during MD | 1.5 ± 0.3 | Root Mean Square Deviation of the ligand's atomic positions during the simulation, indicating the stability of the binding pose. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | A more accurate estimation of the binding affinity calculated from the MD simulation trajectory. |

Note: The data in this table is illustrative and intended to represent typical findings from such a study.

Structure-Based Design Principles for Rational Compound Optimization

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. By understanding the detailed interactions between a ligand and its target protein, chemists can design new molecules with improved properties, such as higher affinity, better selectivity, or more favorable pharmacokinetic profiles.

For derivatives of this compound, SBDD can be used to guide their optimization as potential therapeutic agents. For instance, if a docking study reveals an unoccupied hydrophobic pocket in the active site, the quinoline (B57606) scaffold could be modified with a suitable lipophilic group to fill this pocket and enhance binding affinity. Similarly, if a hydrogen bond donor is required to interact with a key residue, the sulfonyl chloride moiety could be derivatized to a sulfonamide to provide the necessary interaction. This iterative process of computational analysis, chemical synthesis, and biological testing is a cornerstone of modern drug development.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic structure and reactivity of molecules. These methods can be used to calculate a wide range of molecular properties, including optimized geometries, charge distributions, molecular orbitals, and reaction energies.

For this compound and its derivatives, quantum chemical calculations can be used to:

Predict Reactivity: The distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. This is crucial for understanding the chemical reactivity of the sulfonyl chloride group.

Analyze Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This information is valuable for predicting non-covalent interactions with biological targets.

Calculate Spectroscopic Properties: Theoretical calculations of NMR, IR, and UV-Vis spectra can aid in the characterization and identification of newly synthesized derivatives.

Table 2: Illustrative Quantum Chemical Calculation Data for this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | An indicator of the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | 3.5 D | Provides insight into the overall polarity of the molecule. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Future Research Trajectories for 6 Bromoquinoline 8 Sulfonyl Chloride

Exploration of Novel and Sustainable Synthetic Methodologies

The classical methods for the synthesis of quinolines and their subsequent functionalization to sulfonyl chlorides often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant environmental and economic concerns. tandfonline.comtandfonline.comnih.gov Future research will undoubtedly focus on the development of novel and sustainable synthetic routes to 6-bromoquinoline-8-sulfonyl chloride.

A promising avenue lies in the adoption of "green chemistry" principles. tandfonline.comtandfonline.comresearchgate.net This includes the use of environmentally benign solvents, such as water or ionic liquids, and the development of catalytic systems that minimize waste and energy consumption. tandfonline.com For instance, the traditional Skraup synthesis of quinolines could be replaced by microwave-assisted or one-pot multicomponent reactions that offer higher yields and shorter reaction times with reduced environmental impact. tandfonline.comtandfonline.comnih.gov

Furthermore, the direct C-H functionalization of the quinoline (B57606) core represents a highly atom-economical approach to introduce the sulfonyl chloride moiety. mdpi.com While challenging, the development of regioselective C-H sulfonation methods for bromoquinolines would significantly streamline the synthesis of this compound, bypassing the need for pre-functionalized starting materials. Research into novel catalysts, potentially based on earth-abundant metals, will be crucial for the viability of this strategy. mdpi.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Green Chemistry Methods | Reduced environmental impact, lower cost, increased safety. tandfonline.comtandfonline.comresearchgate.net | Development of water-based syntheses, use of biodegradable catalysts, and microwave-assisted reactions. tandfonline.com |

| Direct C-H Functionalization | High atom economy, fewer synthetic steps. mdpi.com | Design of regioselective catalysts for the direct sulfonation of the 6-bromoquinoline (B19933) core. mdpi.com |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability. | Exploration of bio-based starting materials for the synthesis of the quinoline scaffold. |

| Optimized Precursor Synthesis | Improved overall yield and efficiency. | Streamlining the synthesis of key intermediates like 6-bromo-8-aminoquinoline. rsc.org |

Expansion of Derivative Chemical Space for Diverse Applications

The true value of a building block like this compound lies in the diverse range of derivatives it can generate and their subsequent applications. The sulfonyl chloride group is a versatile handle for introducing a wide array of functionalities through reactions with various nucleophiles, leading to the synthesis of sulfonamides, sulfonate esters, and other derivatives. nih.govmdpi.commdpi.com

A significant future trajectory will be the systematic exploration of this derivative chemical space to identify compounds with novel biological activities. Quinoline-based compounds are known to possess a broad spectrum of pharmacological properties, including anticancer, antibacterial, and antimalarial activities. ontosight.aimdpi.comnih.gov By creating libraries of 6-bromoquinoline-8-sulfonamides and related compounds, researchers can screen for new therapeutic agents. nih.govmdpi.com For instance, quinoline-sulfonamide hybrids have shown promise as potent agents against drug-resistant bacteria. nih.gov The bromo substituent at the 6-position offers an additional site for modification, for example, through cross-coupling reactions, further expanding the accessible chemical diversity. researchgate.net

The development of quinoline-based sulfonamides as carbonic anhydrase inhibitors is another area of active research, with potential applications in the treatment of glaucoma and certain types of cancer. mdpi.comresearchgate.net The specific substitution pattern on the quinoline ring can significantly influence the inhibitory activity and selectivity towards different carbonic anhydrase isoforms. mdpi.com

Beyond medicinal chemistry, derivatives of this compound could find applications in materials science. The quinoline moiety is a known fluorophore, and its derivatives could be explored as components for organic light-emitting diodes (OLEDs), chemical sensors, or imaging agents. nih.govrsc.org

| Derivative Class | Potential Applications | Research Focus |

| Sulfonamides | Anticancer, antibacterial, antiviral, carbonic anhydrase inhibitors. nih.govmdpi.commdpi.com | Synthesis of diverse libraries and high-throughput screening for biological activity. |

| Sulfonate Esters | Prodrugs, chemical probes. | Exploration of their stability and release characteristics for targeted drug delivery. |

| Cross-Coupled Derivatives | Modulated electronic and photophysical properties. researchgate.net | Suzuki, Buchwald-Hartwig, and other cross-coupling reactions at the 6-bromo position. |

| Fluorescent Probes | Bioimaging, chemical sensing. nih.govrsc.org | Investigation of the photophysical properties of novel derivatives. |

Integration into Automated Synthesis and High-Throughput Screening Platforms

The demand for large and diverse compound libraries for drug discovery and materials science necessitates the integration of synthetic chemistry with automated platforms. researchgate.netresearchgate.netsynplechem.com A key future trajectory for this compound is its incorporation into automated synthesis workflows to accelerate the generation of derivative libraries.

Flow chemistry, in particular, offers significant advantages over traditional batch synthesis for library production, including improved reaction control, enhanced safety, and the potential for seamless integration with in-line analysis and purification. nih.gov The development of robust and reliable flow chemistry protocols for the reactions of this compound with various nucleophiles will be a critical step in this direction. Automated synthesizers that utilize pre-packaged reagent cartridges are also becoming increasingly accessible and could be adapted for the rapid synthesis of quinoline-based sulfonamides. youtube.com

Once these libraries are synthesized, high-throughput screening (HTS) will be essential for identifying compounds with desired properties. nih.govwiley.comdrugdiscoverytrends.com For medicinal chemistry applications, this will involve screening against a wide range of biological targets, such as protein kinases, which are often implicated in cancer and other diseases. nih.govresearchgate.net The quinoline scaffold is a well-established pharmacophore in many kinase inhibitors. researchgate.net For materials science applications, HTS can be used to rapidly evaluate the photophysical or electronic properties of the synthesized derivatives.

The data generated from HTS can then be used to inform the design of the next generation of compounds, creating a closed-loop system of design, synthesis, and testing that is driven by machine learning algorithms. synplechem.comnih.gov This data-driven approach has the potential to dramatically accelerate the discovery of new molecules with optimized properties.

| Technology | Application to this compound | Future Goals |

| Automated Flow Chemistry | Rapid and efficient synthesis of derivative libraries. nih.gov | Development of robust flow protocols for a wide range of reactions. |

| Cartridge-Based Synthesis | On-demand synthesis of specific derivatives. youtube.com | Expansion of the available reagent cartridges for sulfonamide synthesis. |

| High-Throughput Screening (HTS) | Identification of bioactive compounds and materials with desired properties. nih.govwiley.com | Screening of large libraries against diverse biological and physical targets. |

| Machine Learning | Guiding the design of new derivatives with improved properties. synplechem.comnih.gov | Integration with automated synthesis and HTS to create a closed-loop discovery platform. |

Deeper Mechanistic Understanding of Complex Reaction Pathways

While the reactions of sulfonyl chlorides are generally well-understood, a deeper mechanistic understanding of the specific reaction pathways involving this compound can lead to improved reaction control, higher yields, and the development of novel transformations. Future research in this area will likely involve a combination of experimental and computational approaches.

For instance, understanding the mechanism of electrophilic aromatic sulfonation on the bromoquinoline core is crucial for developing more efficient and regioselective direct C-H functionalization methods. nih.govmasterorganicchemistry.comdocbrown.infoyoutube.com Computational studies, such as density functional theory (DFT) calculations, can provide valuable insights into the transition states and reaction intermediates involved in these processes. rsc.orgnih.govrsc.org This knowledge can then be used to design more effective catalysts and optimize reaction conditions.

The reactivity of the sulfonyl chloride group itself can also be the subject of mechanistic investigation. For example, the unexpected synthesis of 2-sulfonylquinolines from quinoline N-oxides and sulfonyl chlorides suggests that sulfonyl chlorides can participate in more complex reaction pathways than simple nucleophilic substitution. mdpi.com Investigating the potential for this compound to participate in similar novel transformations could open up new avenues for the synthesis of unique molecular architectures.

Furthermore, a detailed understanding of the factors that govern the biological activity of 6-bromoquinoline-8-sulfonamide derivatives is essential for rational drug design. Mechanistic studies of how these compounds interact with their biological targets, for example, through X-ray crystallography or computational docking studies, will provide crucial information for optimizing their potency and selectivity. nih.gov

| Research Area | Methodology | Potential Outcomes |

| Electrophilic Sulfonation | DFT calculations, kinetic studies. nih.govrsc.org | Development of highly regioselective direct C-H sulfonation methods. |

| Novel Reactivity | Experimental screening of reaction conditions, in-situ spectroscopic analysis. mdpi.com | Discovery of new synthetic transformations involving the sulfonyl chloride group. |

| Biological Mechanisms | X-ray crystallography, molecular docking, SAR studies. nih.gov | Rational design of more potent and selective therapeutic agents. |

| Computational Chemistry | Molecular dynamics simulations, QSAR modeling. nih.govrsc.org | Prediction of ADME-Tox properties and optimization of drug-like characteristics. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 6-bromoquinoline-8-sulfonyl chloride, and how can its purity be verified?

- Methodology : The compound is typically synthesized via sulfonylation reactions. For example, coupling this compound with amines (e.g., methyl 3-amino-2-hydroxy-5-(pentafluorosulfanyl)benzoate) under anhydrous conditions using a base like pyridine or triethylamine. Purification involves column chromatography, followed by LCMS and H NMR for structural confirmation. Yields range from 18% to 65%, depending on stoichiometry and reaction time .

- Characterization : Key techniques include:

- LCMS : To confirm molecular weight (e.g., ) .

- NMR : Peaks such as δH 9.10 (quinoline-H) and δH 3.05 (methylsulfonyl) validate substituent positions .

- Elemental analysis : To verify purity (>95%) .

Q. What safety precautions are critical when handling this compound in the lab?

- Handling : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritation .

- First-aid : For inhalation, move to fresh air and seek medical attention. For skin contact, wash immediately with soap and water .

- Waste disposal : Segregate chemical waste and consult certified disposal services to prevent environmental contamination .

Q. How should researchers characterize the physical and chemical properties of this compound?

- Physical properties :

- CAS RN : 50998-17-9 .

- Melting point : 54–55°C (purity-dependent) .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonamide derivatives of this compound?

- Key factors :

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine improves coupling efficiency .

- Temperature : Reactions at 0–5°C minimize side products (e.g., hydrolysis to sulfonic acid) .

- Catalysts : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilic substitution .

- Case study : Reaction with 1-(3-amino-4-hydroxy-5-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile achieved 38% yield after optimizing solvent (DCM) and reaction time (12 hr) .

Q. How should researchers address contradictions in reactivity data across studies?

- Root causes : Discrepancies may arise from varying purity grades, solvent effects, or detection limits. For example, LCMS purity thresholds (>95% vs. >90%) impact reported bioactivity .

- Resolution :

- Reproducibility checks : Replicate experiments using identical reagents (e.g., anhydrous pyridine).

- Meta-analysis : Compare datasets from hybrid methodologies (e.g., wet-lab vs. computational models) to identify methodological biases .

Q. What computational tools are suitable for predicting the reactivity of this compound in drug design?

- Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., WD repeat-containing proteins) .

- MD simulations : Predict hydrolysis rates in aqueous environments using AMBER or GROMACS .

- Validation : Cross-reference computational results with experimental values from surface plasmon resonance (SPR) .

Q. What pharmacological applications are emerging for sulfonamide derivatives of this compound?

- Case study : 3-((6-Bromoquinoline)-8-sulfonamido)-5-(1-cyanocyclobutyl)-2-hydroxybenzoic acid (compound 12 ) showed inhibitory activity against cancer-related proteins, validated via LCMS and NMR .

- Mechanistic insight : The bromoquinoline moiety enhances binding affinity to hydrophobic enzyme pockets, while the sulfonamide group facilitates hydrogen bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.